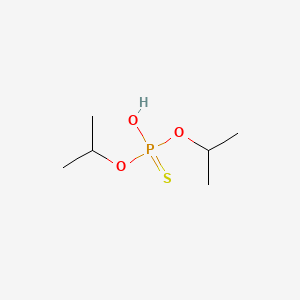

Diisopropylthiophosphate

説明

Diisopropylthiophosphate (DTP) is an organophosphorus compound that is widely used in scientific research due to its unique properties. It is a colorless liquid with a strong odor and is highly soluble in water. DTP has been extensively studied for its potential applications in various fields, including agriculture, medicine, and environmental science. In

科学的研究の応用

Synthesis and Stability

- Synthesis and Storage Stability : Diisopropylfluorophosphate (DFP) serves as an acetylcholinesterase inhibitor and is used in toxicological studies as an organophosphorus nerve agent surrogate. A study focused on identifying an efficient synthesis route for high purity DFP and assessing the storage stability of synthesized and commercial DFP at various temperatures. Findings showed significant stability differences based on storage conditions and synthesis methods, highlighting the importance of these factors in research applications (Heiss et al., 2016).

Proteomic Analysis

- Differential Proteome Analysis Post-Exposure : Research involving diisopropyl fluorophosphate (DFP) examines proteomic changes in plasma following exposure. This study in rats showed significant alterations in proteins associated with immunogenic function, acute phase response, and stress response just one day after DFP intoxication. Such research is vital for understanding the early-stage biological impacts of exposure to organophosphorus compounds (Chaubey et al., 2019).

Neurotoxicity Studies

- Inhibition of Kinesin-Dependent Microtubule Motility : Studies demonstrate that diisopropylfluorophosphate can directly affect kinesin, disrupting kinesin-dependent transport on microtubules. This is significant in understanding the long-term effects of organophosphates on the nervous system, especially in neurons where transport along microtubules is crucial for cellular organization (Gearhart et al., 2007).

Volatility and Cross-Contamination in Research

- Volatilization and Cross-Contamination in Laboratory Settings : Research highlighted the issue of DFP volatilizing and causing cross-contamination in laboratory experiments, specifically in studies using a 96-well plate method for exposing zebrafish larvae. This raises concerns about the experimental design in toxicity studies of volatile and semi-volatile substances (Mundy et al., 2021).

Protective Activity Against Neurotoxicity

- Protective Activity Against Neurotoxicity : A study explored the protective activity of specific compounds against diisopropylfluorophosphate-induced neurotoxicity. The research identified natural and semisynthetic analogues that could significantly reverse DFP toxicity, offering insights into potential neuroprotective treatments (Eterović et al., 2013).

Enzyme Engineering for Detoxification

- Reversed Enantioselectivity of DFPase for Detoxification : Engineering of the enzyme DFPase from Loligo vulgaris to exhibit reversed enantioselectivity and enhanced activity against nerve agents showcases the application of enzyme engineering in improving detoxification methods for organophosphorus compounds (Melzer et al., 2009).

Toxicokinetics and Toxicodynamics

- Toxicokinetics and Toxicodynamics of DFP : A comprehensive analysis of the biodegradation and toxicity properties of DFP, including its chemical reactivity and interactions with various esterases, aids in understanding the mechanisms underlying its toxicity. This knowledge is crucial for research on biotransformation, therapy, and disposal of nerve agents (Sogorb et al., 2020).

Detection of Chemical Warfare Agents

- Fluorescent Detection of Chemical Warfare Agents : Research on indicators for the sensitive and functional group-specific fluorescent response to DFP, a nerve gas simulant, is critical for developing detection methods for chemical warfare agents (Zhang & Swager, 2003).

特性

IUPAC Name |

hydroxy-di(propan-2-yloxy)-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O3PS/c1-5(2)8-10(7,11)9-6(3)4/h5-6H,1-4H3,(H,7,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPSWUJJTYUNDDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=S)(O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196324 | |

| Record name | Diisopropylthiophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4486-44-6 | |

| Record name | O,O-Bis(1-methylethyl) phosphorothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4486-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisopropylthiophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004486446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisopropylthiophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

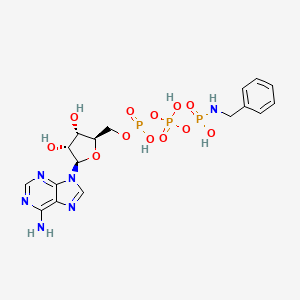

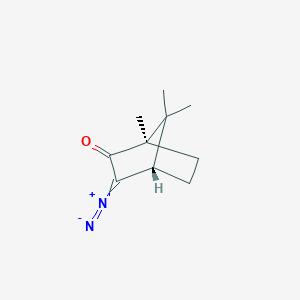

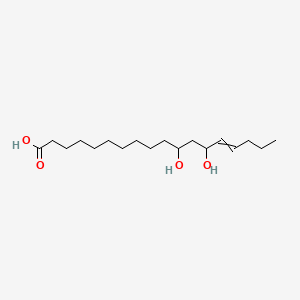

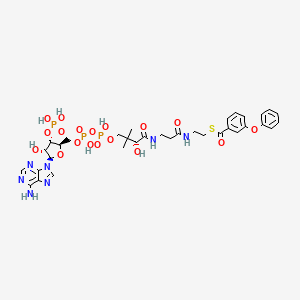

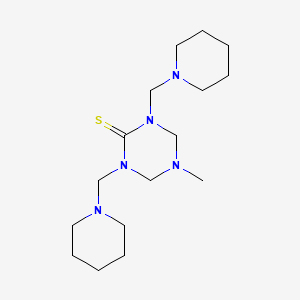

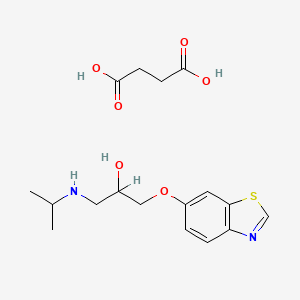

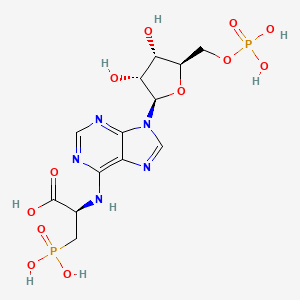

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-N-[4-amino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B1207114.png)